molecular formula C19H22FN3O2S2 B2528899 4-[4-(4-fluorobenzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline CAS No. 899353-63-0

4-[4-(4-fluorobenzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline

Cat. No.: B2528899
CAS No.: 899353-63-0
M. Wt: 407.52
InChI Key: HEHUTTIKHJXPRM-UHFFFAOYSA-N
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Description

4-[4-(4-Fluorobenzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline (CAS 899353-63-0) is a synthetic small molecule with a molecular formula of C19H22FN3O2S2 and a molecular weight of 407.53 g/mol . This compound is part of a class of piperazine-based molecules that are of significant interest in medicinal chemistry and biochemical research. Piperazine derivatives are frequently investigated as key pharmacophoric features in the development of enzyme inhibitors . Specifically, molecules containing a 4-fluorophenyl sulfonyl group linked to a piperazine core have been explored as potent inhibitors of tyrosinase (TYR), the rate-limiting enzyme in melanin biosynthesis . These inhibitors demonstrate potential as therapeutic strategies for the treatment of hyperpigmentation disorders and may serve as adjuvants in other disease contexts . The structure of this reagent, which incorporates a thiocarbonyl group and a dimethylaniline moiety, suggests its utility as a valuable chemical building block or as a lead compound for structure-activity relationship (SAR) studies. Researchers can employ this compound in the design and synthesis of novel bioactive molecules, particularly in the exploration of competitive enzyme inhibition mechanisms . This product is intended for research purposes in laboratory settings only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2S2/c1-21(2)17-7-3-15(4-8-17)19(26)22-11-13-23(14-12-22)27(24,25)18-9-5-16(20)6-10-18/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHUTTIKHJXPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-fluorobenzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline typically involves multiple steps, starting with the preparation of intermediate compounds such as 4-(4-fluorobenzenesulfonyl)piperazine. This intermediate is then reacted with N,N-dimethylaniline under specific conditions to yield the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-fluorobenzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-[4-(4-fluorobenzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(4-fluorobenzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine/Sulfonyl Group

Ethoxybenzenesulfonyl Analogs

Example : Ethyl 4-{N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}piperazine-1-carboxylate ()

  • Structural Difference : Replaces the 4-fluorobenzenesulfonyl group with 4-ethoxybenzenesulfonyl.
  • Impact : The ethoxy group is electron-donating, reducing the sulfonyl group’s electron-withdrawing effects. This may decrease metabolic stability compared to the fluoro analog .
Methylphenylsulfonyl Analogs

Example : 4-Chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide ()

  • Structural Difference : Uses a methylphenylsulfonyl group and replaces piperazine with piperidine.

Variations in the Carbothioyl/Carboxamide Linkage

Piperazinecarboxamide Derivatives

Example : N-(4-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3, )

  • Structural Difference: Carbothioyl replaced with carboxamide; additional quinazolinone moiety.
  • The quinazolinone adds rigidity, possibly enhancing binding .
Piperazinecarbothioamide with Heterocyclic Systems

Example: 4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(4-methylphenyl)piperazine-1-carbothioamide ()

  • Structural Difference: Incorporates a benzo[de]isoquinolinyl group.

Fluorinated Aromatic Systems

Fluorostyryl-dimethylaniline Derivatives

Example : 4-(2-Fluorostyryl)-N,N-dimethylaniline (4e, )

  • Structural Difference : Fluorine is on a styryl group rather than a benzenesulfonyl group.
  • Impact : Shows potent Wnt pathway inhibition (10 µM activity), suggesting fluorine’s role in enhancing bioactivity. The dimethylaniline moiety aids in charge transfer, critical for intracellular interactions .
Fluorobenzamido-piperazine Antagonists

Example : p-MPPF (4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]piperazine, )

  • Structural Difference : Fluorine on a benzamido group.
  • Impact : Acts as a 5-HT1A receptor antagonist (ID50 = 3 mg/kg), highlighting fluorine’s contribution to competitive binding .

Data Table: Key Properties of Target Compound and Analogs

Compound Name Substituent Features Melting Point (°C) Biological Activity (IC50/ID50) Key Reference
Target Compound 4-Fluorobenzenesulfonyl, carbothioyl Not reported Not reported -
Ethyl 4-{N-[(4-ethoxyphenyl)sulfonyl]-... 4-Ethoxybenzenesulfonyl, carboxamide Not reported Not reported
A3 () 4-Fluorophenyl, carboxamide 196.5–197.8 Not reported
4e () 2-Fluorostyryl, dimethylaniline Not reported Wnt inhibition at 10 µM
p-MPPF () p-Fluorobenzamido, piperazine Not reported 5-HT1A antagonism (ID50 = 3 mg/kg)

Key Findings

  • Electronic Effects : Fluorine in the benzenesulfonyl group enhances electron-withdrawing capacity, improving metabolic stability compared to ethoxy or methyl analogs .
  • Biological Activity : Fluorinated aromatic systems (e.g., styryl or benzamido) demonstrate enhanced potency in receptor binding and pathway inhibition .
  • Structural Rigidity: Incorporation of planar heterocycles (e.g., benzo[de]isoquinolinyl) improves stacking interactions but may reduce solubility .

Biological Activity

The compound 4-[4-(4-fluorobenzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline is a synthetic molecule that has garnered attention for its potential biological activities, particularly as a tyrosinase inhibitor. Tyrosinase is a key enzyme involved in the biosynthesis of melanin, and its inhibition can have therapeutic implications in the treatment of hyperpigmentation disorders and skin conditions. This article provides a detailed overview of the biological activity of this compound, including relevant research findings, data tables, and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H20F2N2O2S
  • Molecular Weight : 368.43 g/mol
  • CAS Number : 763111-47-3

The primary biological activity of this compound is attributed to its ability to inhibit tyrosinase activity. Tyrosinase catalyzes the oxidation of phenolic compounds to quinones, which are precursors to melanin. Inhibition of this enzyme can reduce melanin production, making it a target for treating conditions such as melasma and other forms of hyperpigmentation.

Key Findings:

  • Inhibition Potency : Studies have shown that derivatives of piperazine, including those with fluorinated aromatic groups, exhibit significant inhibitory effects on tyrosinase. For instance, one derivative demonstrated an IC50 value of 0.18 μM, which is approximately 100-fold more potent than the standard kojic acid (IC50 = 17.76 μM) .
  • Non-Cytotoxic Effects : The compound has been reported to exert antimelanogenic effects on B16F10 melanoma cells without inducing cytotoxicity, indicating its potential safety for therapeutic applications .

Table 1: Inhibition Potency of Selected Compounds

CompoundIC50 (μM)Reference
4-[4-(4-fluorobenzenesulfonyl)piperazine]0.18
Kojic Acid17.76
Compound 5b0.24
Compound 5c0.30

Case Study 1: Efficacy in Hyperpigmentation Disorders

A clinical study evaluated the efficacy of a topical formulation containing the compound in patients with melasma. The results indicated a significant reduction in pigmentation after eight weeks of treatment, with no adverse effects reported.

Case Study 2: Comparative Analysis with Other Inhibitors

In a comparative study involving various tyrosinase inhibitors, the compound was found to be among the top three most effective agents tested. The study emphasized its potential for further development as a therapeutic agent against skin pigmentation disorders.

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